(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile
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Overview
Description
“(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile” is a biochemical used for proteomics research . It has a molecular weight of 231.29 and a molecular formula of C13H17N3O .
Synthesis Analysis
The synthesis of compounds similar to “(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile” has been reported in the literature . For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . The compound with the best acetylcholinesterase activity was found to be compound 6b, which carries a p-methylphenyl group .Molecular Structure Analysis
The molecular structure of “(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile” consists of a piperazine ring attached to a methoxyphenyl group and an acetonitrile group . Theoretical calculations performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set have shown high agreement with experimental results .Physical And Chemical Properties Analysis
“(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile” is a solid at room temperature . It should be stored at room temperature, between 64-68° C .Scientific Research Applications
- Docking simulations revealed that certain piperazine chrome-2-one derivatives exhibit enzyme-inhibitor complexes stabilized by hydrophobic interactions, making them potential candidates for antibacterial agents .
- However, these compounds showed no antifungal activity against other clinical isolates of C. galibrata and C. albicans .
- It crosses the blood-brain barrier and activates the 5HT-1A receptor, resulting in central antihypertensive effects .
Synthesis of Urapidil
Antibacterial Activity
Fungicidal Activity
Central Antihypertensive Activity
Dosage Forms and Clinical Use
Mechanism of Action
Target of Action
Related compounds such as urapidil, which also contains a piperazine moiety, have been shown to interact with the5HT-1A receptor . This receptor is involved in various neurological processes, including mood regulation, anxiety, and aggression .
Mode of Action
Similar compounds like urapidil can cross the blood-brain barrier and activate the 5ht-1a receptor . This activation results in central antihypertensive activity .
Biochemical Pathways
Activation of the 5ht-1a receptor, as seen with urapidil, can lead to a decrease in blood pressure . This suggests that the compound may influence pathways related to blood pressure regulation.
Result of Action
Based on the action of similar compounds, it could potentially lead to a decrease in blood pressure .
properties
IUPAC Name |
2-(4-methoxyphenyl)-2-piperazin-1-ylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-17-12-4-2-11(3-5-12)13(10-14)16-8-6-15-7-9-16/h2-5,13,15H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEHYUXSMJPJQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile |
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